ms2i6A

説明

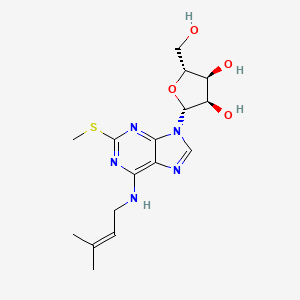

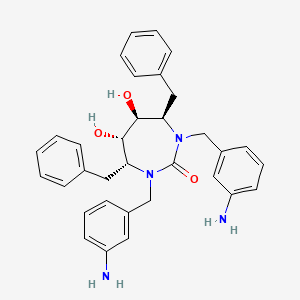

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified base found at tRNA position 37, existing in both prokaryotes and eukaryotes . It is traditionally identified by separating and digesting each tRNA from total RNA using RNA mass spectrometry .

Synthesis Analysis

A new efficient route of i6A and this compound synthesis has been proposed, which is especially useful for the preparation of i6A-containing oligoribonucleotides .Molecular Structure Analysis

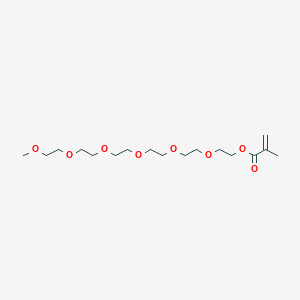

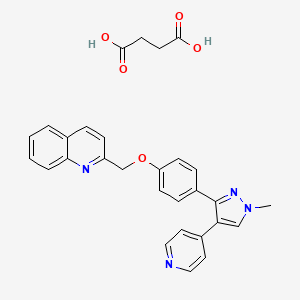

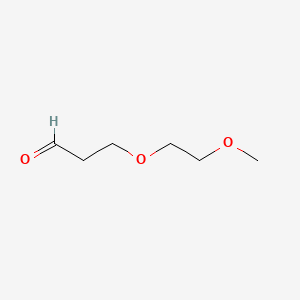

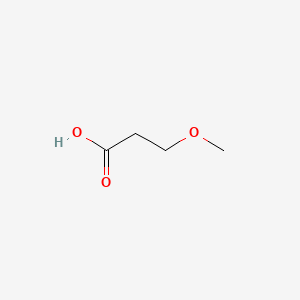

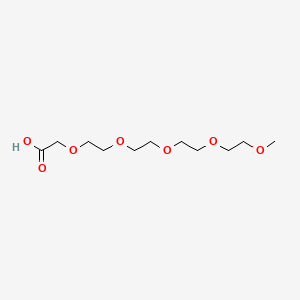

The molecular formula of 2-Methylthio-N6-isopentenyladenosine is C16H23N5O4S . It is a nucleoside analogue in which adenosine has been modified by substitution at C-2 by a methylthio (methylsulfanyl) group and at the 6-amino nitrogen by a Delta (2)-isopentenyl group .Chemical Reactions Analysis

The modification of this compound is conservative and may not exist in other RNAs . The chemoselectivity between the methylthio group and oxaziridine group allows this compound to be bio-orthogonally tagged with an azide group without interference of canonical nucleotides .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylthio-N6-isopentenyladenosine can be found in databases like PubChem . It is functionally related to adenosine .科学的研究の応用

RNA 修飾と調節

“ms2i6A”は、RNAの構造の多様化と、多くの生化学的プロセスの調節に重要な役割を果たす、RNAにおける化学修飾です . これは、さまざまなRNAで発見された疎水性プレニル修飾です . プレニル基は、テルペンやその他の多くの生体分子の前駆体として役立ちます .

分子追跡

“this compound”におけるプレニル基の独特の反応性は、分子追跡の目的でRNAに蛍光機能を組み込むために利用できます . これは、新しい化学生物学ツールキットを提供します .

ヨウ素媒介環化と逆転写 (IMCRT)

プレニル基のヨウ素媒介環化反応は迅速に起こり、”this compound”を水素結合受容体から供与体に変化させます . この反応性に基づいて、ヨウ素媒介環化と逆転写 (IMCRT) tRNA-seq法が開発されました .

tRNAのプロフィール

IMCRT tRNA-seq法は、サッカロマイセス・セレビシエにおける”this compound”残基を含む9つの内因性tRNAすべてを、単一塩基分解能でプロファイルできます . この方法は、tRNAにおける”this compound”レベルの半定量化を可能にするだけでなく、”this compound”修飾を含むさまざまなRNA種のトランスクリプトーム全体での検出と分析の可能性も秘めています .

ストレス応答研究

ストレス条件下では、出芽酵母における”this compound”レベルの低下が観察され、A37位置における突然変異率の有意な低下を伴います . これは、”this compound”が生物のストレス応答を研究するためのマーカーとして使用できることを示唆しています .

トランスクリプトーム全体のマッピング

共通の”i6A”アナログである”this compound”のトランスクリプトーム全体のマッピングは、メチルチオ基の化学選択的生体複合化によって達成されました . これは、これらの修飾をよりよくプロファイルするための新たな可能性を開きます .

作用機序

Target of Action

The primary target of ms2i6A, also known as 2-Mtia or 2-Methylthio-N-6-isopentenyladenosine, is transfer RNAs (tRNAs) . Specifically, it modifies the adenosine at position A37 of four mitochondrial DNA-encoded tRNAs . This modification is evolutionarily conserved and plays a crucial role in efficient mitochondrial translation and energy metabolism in mammals .

Mode of Action

The enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts N6-isopentenyladenosine (i6A) to this compound at position A37 of four mitochondrial DNA-encoded tRNAs . This modification facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation .

Biochemical Pathways

The this compound modification is part of the broader biochemical pathway of post-transcriptional modifications that tRNAs undergo . These modifications, particularly at positions 34 and 37 near the anticodon region, are crucial for promoting efficient protein translation .

Result of Action

The this compound modification has a profound impact on both molecular and physiological functions . It regulates efficient mitochondrial translation and energy metabolism in mammals . In the context of glioma-initiating cells, the this compound conversion mediated by CDK5RAP1 is required to sustain related traits, including self-renewal capacity, undifferentiated state, and tumorigenic potential .

Action Environment

The activity of CDK5RAP1, the enzyme responsible for the this compound modification, is influenced by environmental factors such as oxygen concentration . In hypoxic conditions, such as those found in the tumor core, CDK5RAP1 activity is elevated, contributing to the maintenance of glioma-initiating cells .

将来の方向性

生化学分析

Biochemical Properties

The enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts N6-isopentenyladenosine (i6A) to 2-Methylthio-N-6-isopentenyladenosine (ms2i6A) at position A37 of four mitochondrial DNA-encoded tRNAs . This modification regulates efficient mitochondrial translation and energy metabolism in mammals .

Cellular Effects

The presence of 2-Methylthio-N-6-isopentenyladenosine (this compound) in tRNAs has a profound impact on cellular function. It facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation . This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Methylthio-N-6-isopentenyladenosine (this compound) involves its interaction with the enzyme Cdk5rap1. This enzyme performs thiomethylation, forming this compound from i6A in a first turnover . The modification exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the modification is crucial for efficient mitochondrial translation and energy metabolism , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

2-Methylthio-N-6-isopentenyladenosine (this compound) is involved in the metabolic pathway of tRNA modification. The enzyme Cdk5rap1 converts i6A to this compound at position A37 of four mitochondrial DNA-encoded tRNAs . This modification is crucial for the regulation of efficient mitochondrial translation and energy metabolism .

Subcellular Localization

Immunocytochemistry analysis has shown the predominant localization of 2-Methylthio-N-6-isopentenyladenosine (this compound) in mitochondria and co-localization with the mitochondrial elongation factor Tu . This suggests that this compound is a mitochondrial tRNA-specific modification and is absent from nuclear-encoded RNA species .

特性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQXUWKZDSEQRR-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943113 | |

| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-00-1 | |

| Record name | 2-Methylthio-N6-isopentenyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthio-N-6-isopentenyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthio-N6-(delta2-isopentenyl)adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

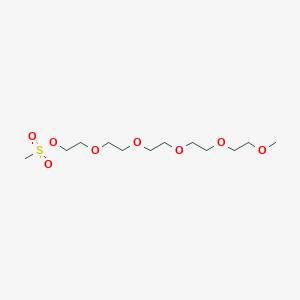

![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)